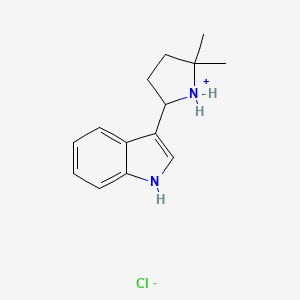

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride

Description

Properties

CAS No. |

19134-08-8 |

|---|---|

Molecular Formula |

C14H19ClN2 |

Molecular Weight |

250.77 g/mol |

IUPAC Name |

3-(5,5-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |

InChI |

InChI=1S/C14H18N2.ClH/c1-14(2)8-7-13(16-14)11-9-15-12-6-4-3-5-10(11)12;/h3-6,9,13,15-16H,7-8H2,1-2H3;1H |

InChI Key |

WIWGOIWXMIGNHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC([NH2+]1)C2=CNC3=CC=CC=C32)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Intermediate

The indole nucleus is commonly synthesized via classical methods such as Fischer indole synthesis or modern transition-metal catalyzed reactions. According to patent CA2756234A1, intermediates structurally similar to 3-(5,5-dimethyl-2-pyrrolidinyl)indole are prepared through palladium-catalyzed coupling reactions, such as the Heck reaction, which couples bromo-substituted indoles with vinyl sulfones or related reagents.

- Key Reaction: Heck reaction between 5-bromo-3-[(2R)-1-methylpyrrolidin-2-yl]methyl-1H-indole and phenyl vinyl sulfone.

- Catalyst: Palladium acetate with tri-o-tolylphosphine ligand.

- Solvent: Dimethylformamide or other dipolar aprotic solvents.

- Temperature: Approximately 100 degrees Celsius.

- Purification: Critical to purify the bromo-indole intermediate thoroughly to avoid catalyst poisoning.

Introduction of the 5,5-Dimethyl-2-pyrrolidinyl Group

The pyrrolidinyl substituent is introduced via nucleophilic substitution or reductive amination strategies starting from suitable precursors. The stereochemistry at the 2-position of the pyrrolidine ring is controlled to ensure the desired enantiomer is obtained, which is crucial for biological activity.

- Intermediate Formation: The pyrrolidinyl group is often introduced as a methylpyrrolidine derivative, which can be further functionalized.

- Stereochemical Control: Use of chiral auxiliaries or chiral catalysts to achieve enantioselective synthesis.

- Conversion to Free Base: Treatment of the pyrrolidinyl-indole intermediate with aqueous base (e.g., sodium hydroxide) to free the base from its salt form.

Conversion to Hydrochloride Salt and Purification

The final hydrochloride salt is obtained by acidification of the free base with hydrochloric acid. This step enhances the compound's stability and solubility for pharmaceutical applications.

- Salt Formation: Addition of hydrochloric acid in an appropriate solvent system, often ethanol or water.

- Purification: Recrystallization from water or aqueous solvents to achieve purity greater than 99.5% as determined by high-performance liquid chromatography.

- Yield Optimization: Control of solvent volume (e.g., 10:1 water to compound weight ratio) and temperature during recrystallization improves purity and yield.

Comparative Table of Key Preparation Steps

| Step | Method/Condition | Notes |

|---|---|---|

| Indole intermediate synthesis | Palladium-catalyzed Heck reaction | Requires purified bromo-indole intermediate |

| Pyrrolidinyl group introduction | Nucleophilic substitution or reductive amination | Stereochemical control critical for activity |

| Free base isolation | Treatment with aqueous base (NaOH or KOH) | Converts salt to free base for further reactions |

| Acylation of indole nitrogen | Acetic anhydride and triethylamine at ~100°C | Optional step for intermediate modification |

| Hydrochloride salt formation | Acidification with hydrochloric acid | Enhances stability and solubility; followed by recrystallization |

| Purification | Recrystallization from water | Achieves >99.5% purity by HPLC |

Research Findings and Notes

- The Heck reaction step is sensitive to impurities; thus, purification of intermediates is essential to prevent catalyst deactivation and ensure high conversion rates.

- Chromatographic purification, while effective, is costly and environmentally unfriendly due to solvent consumption; recrystallization is preferred for scalability.

- The oxalate salt of the intermediate can be recrystallized to improve purity before conversion to the hydrochloride salt.

- Use of dipolar aprotic solvents like dimethylformamide facilitates the acylation and coupling reactions by stabilizing charged intermediates.

- Stereochemical purity is crucial; natural product-derived chiral auxiliaries or catalysts may be employed to control enantiomeric excess.

- The hydrochloride salt form improves the compound's pharmaceutical properties, such as solubility and shelf-life.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Oxindoles

Reduction: Indoline derivatives

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can target mutant pathways associated with cancer proliferation, such as EGFR and BRAF pathways. Specific derivatives have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against pancreatic cancer cell lines, indicating their potential as anticancer agents .

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 3e | 29 | Panc-1 (Pancreatic) |

| 3a | 35 | MCF-7 (Breast) |

| 4a | 48 | A-549 (Epithelial) |

Neuroprotective Effects

The compound has also been explored for neuroprotective applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. Compounds with dual activity against these targets have shown promising results in vitro, suggesting their potential for treating neurodegenerative conditions .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3c | 9.77 | 19.84 | 20.19 |

| 3d | 10.76 | 10.76 | High |

Pain Management

Research has indicated that indole derivatives can be effective in managing visceral pain conditions, including migraines and neuropathic pain. The mechanisms involve modulation of nitric oxide synthase activity and other pain pathways, making these compounds candidates for further development in pain management therapies .

Anticonvulsant Activity

In vivo studies have assessed the anticonvulsant properties of pyrrolidine-containing indoles. Certain compounds demonstrated significant efficacy in preventing seizures in animal models, outperforming traditional anticonvulsants like phenytoin in specific tests .

Synthesis and Structure-Activity Relationship

The synthesis of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride derivatives has been extensively studied to understand their structure-activity relationships (SAR). Variations in substituents on the pyrrolidine ring significantly influence biological activity, highlighting the importance of careful design in drug development .

Conclusion and Future Directions

The applications of this compound extend across various therapeutic domains, including oncology, neurology, and pain management. Ongoing research into its pharmacological properties and mechanisms of action will likely yield new insights and therapeutic candidates for complex diseases.

Future studies should focus on optimizing the chemical structure to enhance efficacy and reduce potential side effects while exploring novel delivery methods to improve bioavailability and patient compliance.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in inflammation, or other cellular targets .

Comparison with Similar Compounds

3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole (6c)

Structural Features :

- Contains a pyrazole ring substituted with methyl groups at 1- and 3-positions and a furoylamide group at the 4-position, linked to indole at the 3-position.

- Molecular formula : C₁₈H₁₆N₄O₂.

Physicochemical Properties :

- Melting point : 207–209°C (decomposition).

- Spectroscopic data :

- IR: Strong carbonyl (1660 cm⁻¹) and N–H (3403 cm⁻¹) stretches.

- HRMS: m/z 320.12733 (M⁺).

- Stability : Decomposition at high temperatures suggests lower thermal stability compared to the pyrrolidine-based main compound.

Key Differences :

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b)

Structural Features :

- Features a triazole ring linked to a 3-methoxyphenyl group and an ethyl chain, with a fluorine atom at the indole’s 5-position.

- Molecular formula : C₁₉H₁₆FN₅O.

Physicochemical Properties :

Key Differences :

- The triazole and fluorine substituents in 5b enhance electronic complexity and metabolic stability compared to the dimethylpyrrolidine group in the main compound. The CuAAC synthesis route contrasts with the likely nucleophilic substitution or cyclization methods for the main compound.

Brucine Hydrochloride

Structural Features :

- A complex indole alkaloid with multiple fused rings and a hydrochloride salt form.

Relevance :

- Though structurally distinct, its hydrochloride salt form parallels the main compound’s formulation, which may improve bioavailability. Brucine is notable for neurotoxic effects, suggesting that the main compound’s pyrrolidine group could modulate toxicity profiles .

Biological Activity

3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of Indole Derivatives

Indole and its derivatives have been extensively studied for their diverse biological activities, including antitumor, antibacterial, antiviral, antifungal, and immunomodulatory effects. The structural diversity of indole compounds allows for varied interactions with biological targets, leading to a wide range of pharmacological effects .

Anticancer Activity

Research has demonstrated that indole-containing compounds can exhibit potent anticancer properties. For instance, recent studies have shown that certain indole derivatives possess significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

- Case Study : A series of novel indole derivatives were tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds exhibited IC50 values ranging from 0.078 μM to 2.23 μM against these cell lines, indicating strong potential as anticancer agents .

Antibacterial and Antifungal Activities

Indole derivatives are also recognized for their antibacterial and antifungal activities. The ability to inhibit the growth of multidrug-resistant strains is particularly noteworthy.

- Data Table: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 1–8 |

| Compound A | Escherichia coli | >64 |

| Compound B | Klebsiella pneumoniae | >64 |

This table illustrates the varying degrees of effectiveness among different compounds against specific bacterial strains.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Inhibition of Kinases : Several studies have highlighted the role of indole derivatives in inhibiting kinase activity, which is crucial for cancer cell proliferation and survival. For example, modifications in the structure can enhance binding affinity to specific kinases .

- DNA Binding : Some pyrrolidine-substituted indoles have demonstrated the ability to bind to G-quadruplex DNA structures, which are implicated in regulating gene expression in cancer cells .

Q & A

Q. What synthetic methodologies are applicable for preparing 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride?

The synthesis can be adapted from indole-pyrrolidine coupling strategies. For example:

- Step 1 : Functionalize indole at the 3-position via alkylation or cross-coupling. describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to attach substituents to indole .

- Step 2 : Introduce the 5,5-dimethylpyrrolidine moiety using reductive amination or nucleophilic substitution. highlights the use of hydrazine derivatives in Fischer indole synthesis, which could be modified for pyrrolidine ring formation .

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water), followed by recrystallization.

- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane, as in ) and confirm purity via 1H/13C NMR and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Wear nitrile gloves, goggles, and lab coats. Use fume hoods or local exhaust ventilation to avoid inhalation (per GHS guidelines in ) .

- Storage : Store in amber glass vials at ≤25°C, protected from moisture and light. Avoid contact with strong oxidizers (e.g., peroxides), as noted in for similar indole derivatives .

- Stability Monitoring : Perform periodic TLC or HPLC analyses (e.g., ≥95% purity threshold, as in ) to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for the indole aromatic protons (δ 6.8–7.8 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm).

- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error. used FAB-HRMS for indole derivatives .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.

- Chloride Confirmation : Conduct a silver nitrate test (, Section D) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Factor Screening : Use a fractional factorial design (e.g., 2^k) to test variables like catalyst loading (CuI vs. Pd), solvent polarity (DMF vs. PEG-400), and temperature (25–80°C). provides experimental design templates for parameter optimization .

- Byproduct Mitigation : Monitor reaction progress via TLC () and quench side reactions with scavengers (e.g., thiourea for excess copper) .

- Scale-Up Considerations : Implement continuous flow systems to enhance mixing and heat transfer, reducing decomposition risks.

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability in ’s alkaloid studies) and confirm compound solubility in DMSO/PBS .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed pyrrolidine rings) that may skew activity results.

- Target Engagement Studies : Perform SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., neurotransmitter receptors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.